6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
CAS No.: 54030-56-7
Cat. No.: VC20765758
Molecular Formula: C6H9N3OS
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 54030-56-7 |
---|---|
Molecular Formula | C6H9N3OS |
Molecular Weight | 171.22 g/mol |
IUPAC Name | 6-amino-3-methyl-2-methylsulfanylpyrimidin-4-one |
Standard InChI | InChI=1S/C6H9N3OS/c1-9-5(10)3-4(7)8-6(9)11-2/h3H,7H2,1-2H3 |
Standard InChI Key | LYWPZKCXMFJSGI-UHFFFAOYSA-N |
SMILES | CN1C(=O)C=C(N=C1SC)N |
Canonical SMILES | CN1C(=O)C=C(N=C1SC)N |
Chemical Properties and Structure
Structural Characteristics
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is characterized by its pyrimidine core with specific functional group substitutions. The pyrimidine ring is a six-membered heterocyclic structure containing two nitrogen atoms. In this compound, the key substitutions include an amino group (-NH₂) at position 6, a methyl group (-CH₃) at position 3, and a methylthio group (-SCH₃) at position 2, along with a ketone function at position 4 .
Physical and Chemical Properties
This compound possesses distinctive physical and chemical properties that influence its behavior in various applications. Understanding these properties is crucial for researchers working with this compound in laboratory or industrial settings.
The table below summarizes the key physical and chemical properties of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one:
Property | Value |
---|---|
CAS Number | 54030-56-7 |
Chemical Formula | C₆H₉N₃OS |
Molecular Weight | 171.22 g/mol |
Physical State | Solid (at room temperature) |
Boiling Point | 282.3 °C at 760 mmHg |
Density | 1.39 g/cm³ |
Flash Point | 124.5 °C |
Solubility | Information not fully available in search results |
Appearance | Information not specified in search results |
The compound's relatively high boiling point and flash point are consistent with its molecular weight and the presence of hydrogen bonding capabilities through its functional groups. These properties influence its stability and handling requirements in laboratory settings .
Chemical Identifiers and Nomenclature
For research and regulatory purposes, 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is associated with several chemical identifiers that facilitate its tracking and identification across different chemical databases and literature.
The compound is known by several synonyms, including:
-
6-Amino-2-Methylthio-3-Methyluracil
-
6-Amino-3-Methyl-2-Methylsulfanyl-3H-Pyrimidin-4-One
-
6-Amino-3-Methyl-2-(Methylsulfanyl)Pyrimidin-4(3H)-One
-
6-Amino-3-Methyl-2-(Methylthio)-4(3H)-Pyrimidinone
The standard chemical identifiers for this compound include:
-
MDL Number: MFCD00235002
-
PubChem CID: 245691
-
Standard InChI: InChI=1S/C6H9N3OS/c1-9-5(10)3-4(7)8-6(9)11-2/h3H,7H2,1-2H3
-
InChI Key: LYWPZKCXMFJSGI-UHFFFAOYSA-N
These identifiers are essential for unambiguous identification of the compound in scientific literature, regulatory documentation, and chemical databases.
Applications and Research Significance
Synthetic Chemistry Applications
In synthetic organic chemistry, 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one can serve as an intermediate or building block for the synthesis of more complex molecular structures. The functional groups present in the compound offer multiple sites for chemical modifications, making it a versatile starting material for various synthetic pathways.
Analytical Methods and Characterization
Spectroscopic Identification
The identification and characterization of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involve various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can provide valuable information about the hydrogen and carbon environments in the molecule.
-
Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: IR can identify the functional groups present in the molecule, such as the amino group, carbonyl function, and C-S bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This can provide information about the electronic transitions in the compound, which is particularly relevant for aromatic and heterocyclic systems like pyrimidines.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume